ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes a benzyloxy group, a chloro substituent, and a methoxy group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the chloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and methoxylating agents.
Construction of the pyrimidine ring: This involves the cyclization of appropriate precursors, such as urea and β-keto esters, under acidic or basic conditions.
Final esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy and chloro groups may interact with enzymes or receptors, modulating their activity. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[4-(benzyloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Lacks the chloro and methoxy groups.
Ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Lacks the propyl group.
Uniqueness
The presence of the chloro and methoxy groups on the phenyl ring, along with the propyl group on the pyrimidine ring, makes ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
ethyl 4-(2-chloro-5-methoxy-4-phenylmethoxyphenyl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O5/c1-4-9-18-21(23(28)31-5-2)22(27-24(29)26-18)16-12-19(30-3)20(13-17(16)25)32-14-15-10-7-6-8-11-15/h6-8,10-13,22H,4-5,9,14H2,1-3H3,(H2,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYARZBXEATUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(NC(=O)N1)C2=CC(=C(C=C2Cl)OCC3=CC=CC=C3)OC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201108637 | |
Record name | Ethyl 4-[2-chloro-5-methoxy-4-(phenylmethoxy)phenyl]-1,2,3,4-tetrahydro-2-oxo-6-propyl-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201108637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713104-20-2 | |
Record name | Ethyl 4-[2-chloro-5-methoxy-4-(phenylmethoxy)phenyl]-1,2,3,4-tetrahydro-2-oxo-6-propyl-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=713104-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[2-chloro-5-methoxy-4-(phenylmethoxy)phenyl]-1,2,3,4-tetrahydro-2-oxo-6-propyl-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201108637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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